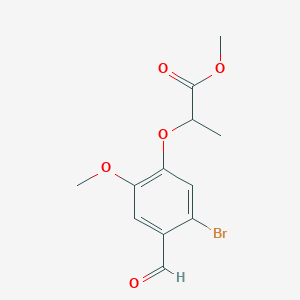
Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C12H13BrO5 and a molecular weight of 317.13 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate typically involves the reaction of 5-bromo-2-methoxyphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学研究应用
Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and inhibition.
Medicine: Potential use in drug development and pharmacological studies.
Industry: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action for Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary based on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate
- Methyl 5-bromo-2-fluorobenzoate
- Methyl 5-bromo-2-methoxynicotinate
Uniqueness
Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific synthetic applications and research studies.
生物活性
Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is a synthetic organic compound notable for its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13BrO5
- Molecular Weight : 317.13 g/mol
- Structural Features : The compound features a bromo-substituted aromatic ring, a methoxy group, and an aldehyde functional group, which enhance its reactivity and versatility in biological applications.
Synthesis
The synthesis of this compound typically involves multiple steps that require optimization of reaction conditions to achieve high yields. The general synthetic route includes the reaction of bromo-substituted phenols with propanoate derivatives under specific conditions, often utilizing bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer activity. For instance, similar compounds have shown strong inhibition of cell proliferation in various cancer cell lines, including melanoma (A375), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT116). These activities are often assessed using assays like MTT and crystal violet (CV) assays to measure cell viability and proliferation rates .
Mechanism of Action :
- Lipid Peroxidation : Compounds similar to this compound induce lipid peroxidation, leading to autophagic cell death in cancer cells .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can trigger apoptosis and other cell death pathways.
- Protein Binding Interactions : The compound may interact with serum albumin (BSA), influencing its bioavailability and efficacy in biological systems .
Antimicrobial Activity
There is emerging evidence that compounds with similar structures exhibit antimicrobial properties. Investigations into their ability to inhibit bacterial growth suggest potential applications in treating infections or developing new antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate | C12H14O5 | Lacks bromine substitution; different biological activity profile |
| Methyl 2-(5-bromo-4-hydroxyphenoxy)propanoate | C12H13BrO4 | Hydroxy group instead of aldehyde; potential for different reactivity |
| Methyl 2-(3-bromo-4-formylphenoxy)propanoate | C12H13BrO5 | Different bromine position; may influence biological interactions |
This table illustrates how structural modifications can significantly affect the biological properties and activities of related compounds.
Case Studies
- Antitumor Activity : A study investigating the effects of similar compounds on human melanoma cells demonstrated significant inhibition of cell growth and induction of autophagic death pathways. This was linked to increased oxidative stress due to lipid peroxidation .
- Protein Interaction Studies : Research utilizing spectrofluorometric titration revealed that related compounds exhibit strong binding affinities to plasma proteins, which could enhance their therapeutic efficacy by prolonging circulation time in the bloodstream .
属性
IUPAC Name |
methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-7(12(15)17-3)18-11-5-9(13)8(6-14)4-10(11)16-2/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCIXECUWOOTOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














